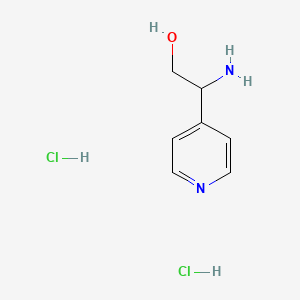

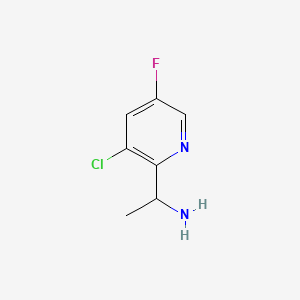

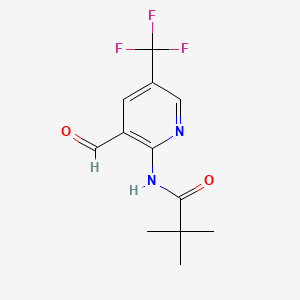

N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

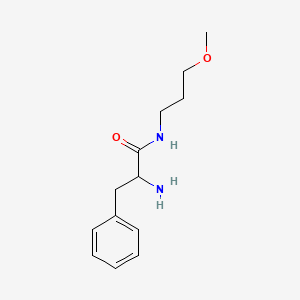

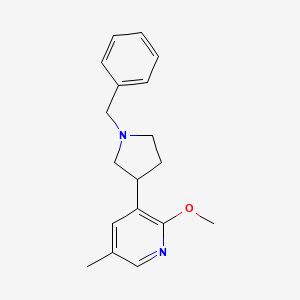

“N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials . The biological activities and physical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold .

Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups is an important area of study. A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been reported . This methodology has shown robustness in synthesizing numerous 5-aminoaryl pyridines and 5-phenol pyridines .Molecular Structure Analysis

The molecular structure of “N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide” is likely to be complex due to the presence of various functional groups. N-aryl-substituted 3-formyl azaindoles, such as phenyl, pyridyl, and pyrimidyl moieties, have been reported to suit well with the ring cleavage methodology .Chemical Reactions Analysis

The chemical reactions involving “N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide” could be diverse and complex. Protodeboronation of pinacol boronic esters has been reported, which utilizes a radical approach . This approach allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .Aplicaciones Científicas De Investigación

Catalysis

Compounds with similar structures have been used in catalytic processes, such as the protodeboronation of pinacol boronic esters . This suggests that N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide could potentially be used as a catalyst in organic synthesis reactions to improve yield and selectivity.

Solar Energy

Related compounds have been mentioned in the context of N-type polymers for all-polymer solar cells . This implies a possible application in the development of new materials for solar energy harvesting and conversion.

Cancer Research

Some trifluoromethyl compounds have been identified as inhibitors of lactate dehydrogenase, which is a target for cancer cell proliferation . Therefore, our compound might be explored for its potential as an inhibitor in cancer treatment research.

Direcciones Futuras

The future directions in the study of “N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide” could include further exploration of its synthesis, understanding its mechanism of action, and investigating its potential applications in medicinal chemistry and other fields. The development of robust methods for the introduction of multiple functional groups to pyridine is an area of ongoing research .

Propiedades

IUPAC Name |

N-[3-formyl-5-(trifluoromethyl)pyridin-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F3N2O2/c1-11(2,3)10(19)17-9-7(6-18)4-8(5-16-9)12(13,14)15/h4-6H,1-3H3,(H,16,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHPFYORBMFGTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=C(C=C(C=N1)C(F)(F)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Formyl-5-(trifluoromethyl)pyridin-2-yl)-pivalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.